2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrimidine
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Overview
Description
"2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrimidine" is a compound with a complex structure, showcasing a fascinating array of functional groups. It belongs to the class of heterocyclic organic compounds, characterized by its triazolo and pyridazinyl moieties fused to a pyrrolidinyl-pyrimidine framework. This compound's unique molecular architecture makes it a subject of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrimidine" typically involves multi-step organic reactions The process begins with the formation of the triazolo[4,3-b]pyridazin-6-yl core, followed by its functionalization with a cyclopropyl group
Industrial Production Methods
For industrial-scale production, the synthetic route can be optimized to increase yield and reduce costs. This might involve using catalytic methods to facilitate the formation of key intermediates and implementing continuous flow reactions to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
"2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrimidine" can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized at specific sites, leading to the formation of hydroxylated or carbonylated derivatives.
Reduction: : Selective reduction can yield partially or fully reduced products, affecting the electronic properties of the molecule.
Substitution: : The presence of heteroatoms allows for nucleophilic and electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary based on the desired transformation but generally involve controlled temperatures and solvent systems like dichloromethane or ethanol.
Major Products
The major products of these reactions are typically functionalized derivatives of the original compound, which can exhibit altered biological activities or physicochemical properties.
Scientific Research Applications
"2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrimidine" finds applications in several domains:
Chemistry: : Used as a building block in the synthesis of complex organic molecules.
Biology: : Studied for its potential interactions with biological macromolecules.
Medicine: : Explored for its pharmacological properties, including potential therapeutic effects.
Industry: : Employed in the development of novel materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular interactions with target proteins or enzymes. The triazolo[4,3-b]pyridazin-6-yl core is crucial for binding to these targets, while the cyclopropyl and pyrrolidinyl groups enhance binding affinity and specificity. This interaction can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}purine
2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}quinoline
Uniqueness
Compared to similar compounds, "2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrimidine" boasts a unique combination of functional groups that confer specific binding properties and reactivity, making it an invaluable tool in both research and industrial applications.
This compound’s versatility and potential applications make it a significant subject of study across multiple scientific disciplines. Cool, right?
Properties
IUPAC Name |
3-cyclopropyl-6-[(1-pyrimidin-2-ylpyrrolidin-3-yl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O/c1-7-18-17(19-8-1)23-9-6-12(10-23)11-25-15-5-4-14-20-21-16(13-2-3-13)24(14)22-15/h1,4-5,7-8,12-13H,2-3,6,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLCUNKBRIGQBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)C5=NC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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